

(4-Chloropyrimidin-2-yl)methanol: A Technical Guide to Physicochemical Characterization

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Compound of Interest

Compound Name: (4-Chloropyrimidin-2-yl)methanol

CAS No.: 1093880-89-7

Cat. No.: B1455532

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Abstract

(4-Chloropyrimidin-2-yl)methanol (CAS No. 1093880-89-7) is a heterocyclic building block with significant potential in medicinal chemistry and drug development. Its structure, featuring a reactive chloropyrimidine core coupled with a functional methanol group, makes it a valuable intermediate for synthesizing a diverse range of more complex molecules. This technical guide provides a comprehensive overview of its known physical properties and, critically, offers detailed, field-proven protocols for the experimental determination of its key physicochemical characteristics. This document is intended for researchers, medicinal chemists, and drug development professionals who may be synthesizing or utilizing this compound and require a framework for its thorough characterization.

Introduction and Molecular Overview

The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active compounds, including established pharmaceuticals. The introduction of a chlorine atom at the 4-position of the pyrimidine ring significantly activates it for nucleophilic aromatic substitution (S_NAr) reactions.^{[1][2]} This inherent reactivity allows for the facile introduction of various

nucleophiles (amines, thiols, alcohols) to build molecular complexity. The methanol group at the 2-position provides an additional synthetic handle for further derivatization, such as oxidation to an aldehyde or conversion to other functional groups.

Given its utility as a chemical intermediate, a thorough understanding of the physical properties of **(4-Chloropyrimidin-2-yl)methanol** is paramount for its effective handling, reaction optimization, purification, and formulation. This guide addresses the current landscape of available data and provides robust methodologies for properties that have not yet been experimentally reported in public literature.

Physicochemical Properties

While extensive experimental data for **(4-Chloropyrimidin-2-yl)methanol** is not widely published, a summary of its fundamental identifiers and computationally predicted properties is provided below. The distinction between predicted and experimental values is critical for maintaining scientific integrity.

Property	Value	Data Type	Source(s)
CAS Number	1093880-89-7	Identifier	[3]
Molecular Formula	C ₅ H ₅ ClN ₂ O	Structural	[3]
Molecular Weight	144.56 g/mol	Structural	[3]
Boiling Point	238.4 ± 20.0 °C at 760 mmHg	Predicted	
Density	1.422 ± 0.06 g/cm ³	Predicted	
Storage Conditions	Inert atmosphere, store in freezer, under -20°C	Handling	[3]

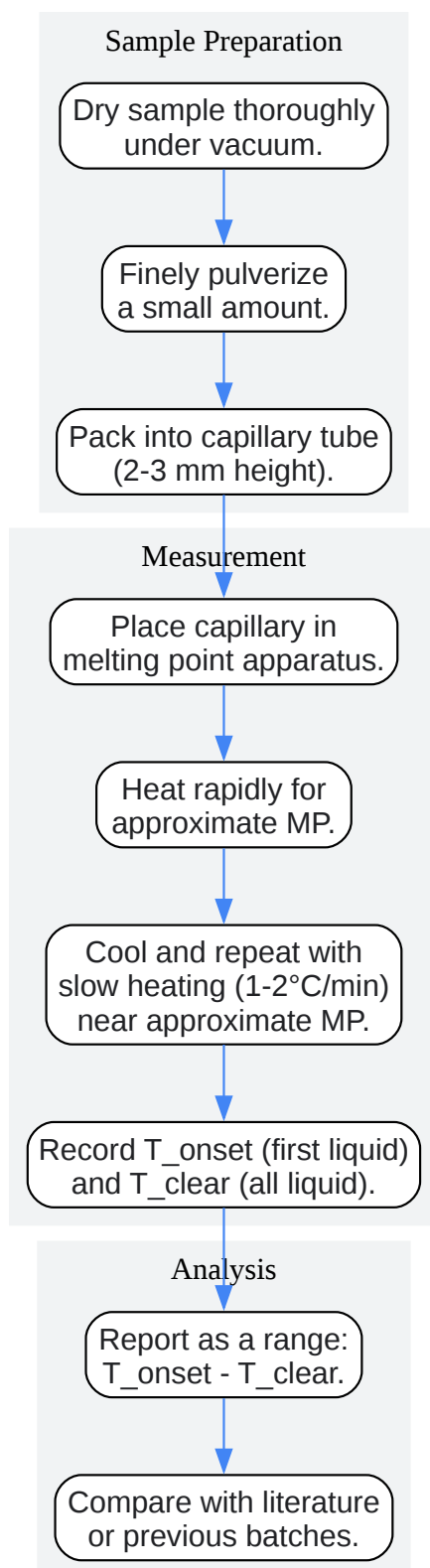
Experimental Characterization: Protocols and Insights

The absence of published experimental data necessitates a standardized approach to characterization. The following section provides detailed protocols for determining the critical physical properties of a newly synthesized batch of **(4-Chloropyrimidin-2-yl)methanol**.

Melting Point Determination

Expertise & Experience: The melting point is a fundamental indicator of a solid compound's purity. A sharp melting range (typically $< 2^{\circ}\text{C}$) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities. The protocol described here uses a standard capillary method, which is widely accessible and provides reliable data.

Protocol Workflow:



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Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

- **Sample Preparation:** Ensure the crystalline sample of **(4-Chloropyrimidin-2-yl)methanol** is completely dry, as residual solvent will depress the melting point.[4]
- **Loading:** Crush a small amount of the solid into a fine powder. Tap the open end of a capillary melting point tube into the powder to collect a small sample.
- **Packing:** Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The final packed height should be 2-3 mm for an accurate reading.[4]
- **Initial Determination:** Place the tube in a calibrated melting point apparatus. Heat at a rapid rate (e.g., 10-15°C per minute) to find an approximate melting range.
- **Accurate Determination:** Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute.
- **Recording:** Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T_{onset}) and the temperature at which the entire sample becomes a clear liquid (T_{clear}). Report the melting point as the range from T_{onset} to T_{clear} . [5]

Solubility Profiling

Expertise & Experience: Understanding a compound's solubility is critical for choosing appropriate solvents for reactions, purification (e.g., recrystallization), and analytical techniques like NMR or HPLC. A systematic approach using solvents of varying polarity provides a comprehensive solubility profile.

Step-by-Step Methodology:

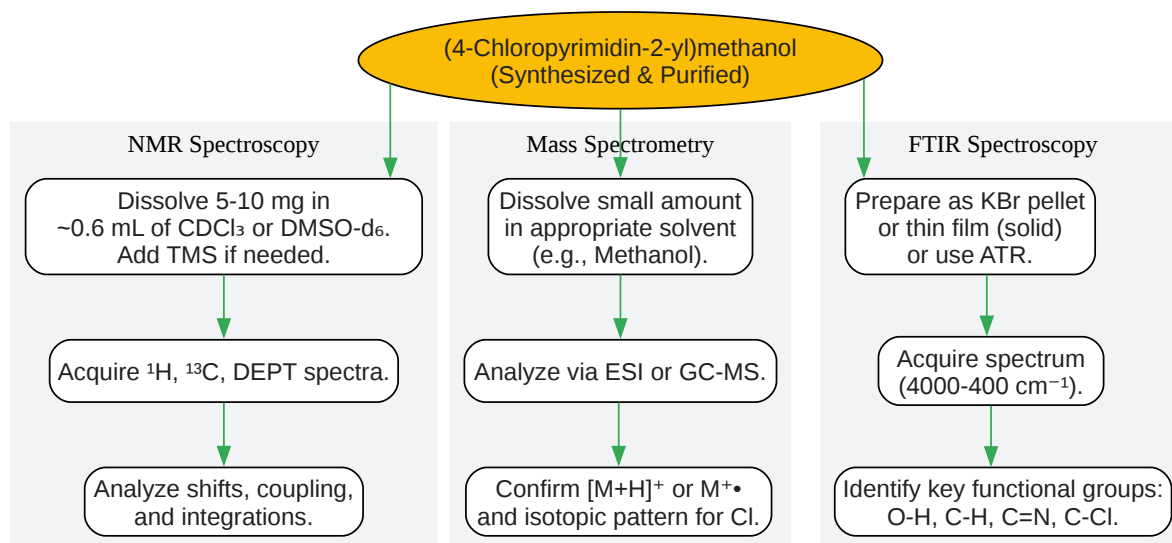
- **Preparation:** In a series of small, labeled test tubes, add approximately 10 mg of **(4-Chloropyrimidin-2-yl)methanol**.
- **Solvent Addition:** To each tube, add 0.5 mL of a single test solvent. Common screening solvents include:
 - Water (polar, protic)

- Methanol (polar, protic)
- Dichloromethane (DCM) (polar, aprotic)
- Ethyl Acetate (intermediate polarity, aprotic)
- Toluene (nonpolar, aprotic)
- Hexanes (nonpolar, aprotic)
- Observation: Vigorously agitate (vortex) each tube for 30-60 seconds. Allow the tubes to stand and observe.
- Classification: Classify the solubility as:
 - Soluble: The solid completely dissolves, leaving a clear solution.
 - Partially Soluble: Some solid dissolves, but undissolved material remains.
 - Insoluble: No apparent dissolution of the solid.[\[6\]](#)
- Quantification (Optional): For key solvents, a more quantitative measure can be obtained by incrementally adding known volumes of solvent to a known mass of the compound until complete dissolution is achieved, allowing for a calculation in mg/mL or mol/L.

Spectroscopic Characterization

Spectroscopic data provides undeniable proof of a molecule's structure and is a mandatory component of its characterization.

Workflow for Spectroscopic Analysis:



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Caption: Standard workflow for spectroscopic characterization.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: This will confirm the number and connectivity of protons. Expected signals would include a doublet for the proton at C5, a doublet for the proton at C6, a singlet for the CH₂ group, and a broad singlet for the OH proton.
- ¹³C NMR: This will confirm the number of unique carbon environments. Four aromatic/heteroaromatic carbon signals and one aliphatic carbon signal (CH₂) are expected.
- Protocol:
 - Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[7][8]

- If the solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS).
- Acquire ^1H and ^{13}C spectra on a calibrated NMR spectrometer.
- Reference the spectra to the solvent residual peak or TMS (0 ppm).^[9]

3.3.2 Mass Spectrometry (MS)

- Trustworthiness: MS provides the exact molecular weight, confirming the elemental composition. The key diagnostic feature will be the isotopic pattern for chlorine (~3:1 ratio for M and M+2 peaks), which provides definitive evidence for the presence of a single chlorine atom.
- Protocol:
 - Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
 - Analyze using an appropriate ionization technique, such as Electrospray Ionization (ESI) for the molecular ion $[\text{M}+\text{H}]^+$ or Electron Impact (EI) for the radical cation $\text{M}^{\bullet+}$.
 - Verify that the observed mass corresponds to the calculated exact mass of $\text{C}_5\text{H}_5\text{ClN}_2\text{O}$ (144.0090) and that the M+2 peak is present at approximately one-third the intensity of the molecular ion peak.

3.3.3 Fourier-Transform Infrared (FTIR) Spectroscopy

- Expertise & Experience: FTIR is a rapid and non-destructive technique to confirm the presence of key functional groups.
- Protocol:
 - Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation, or by preparing a KBr pellet.
 - Analyze the spectrum for characteristic absorption bands:
 - $\sim 3400\text{-}3200\text{ cm}^{-1}$ (broad): O-H stretch from the alcohol.

- ~3100-3000 cm^{-1} : Aromatic C-H stretch.
- ~1600-1450 cm^{-1} : C=C and C=N stretching vibrations of the pyrimidine ring.
- ~1050 cm^{-1} : C-O stretch of the primary alcohol.
- ~850-550 cm^{-1} : C-Cl stretch.[10]

Stability, Handling, and Storage

Chloropyrimidines are known to be susceptible to hydrolysis and reaction with various nucleophiles.[1] The reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring. Therefore, **(4-Chloropyrimidin-2-yl)methanol** should be considered a reactive intermediate.

- **Storage:** To ensure long-term integrity, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended) and protected from moisture.[3]
- **Handling:** Handle in a well-ventilated area, preferably a fume hood. Avoid contact with strong acids, bases, oxidizing agents, and nucleophiles, with which it may react exothermically.

Safety and Hazard Information

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, data for related compounds and its functional groups suggest the following hazards. Users must perform their own risk assessment before handling.

- **Hazard Statements:** Based on supplier information for this CAS number, the compound is associated with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [3]
- **Precautions:**
 - Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

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